

Application Notes and Protocols for GLPG2451 (in lieu of W-2451)

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Compound of Interest

Compound Name: W-2451

Cat. No.: B1212744

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Disclaimer: The compound "**W-2451**" as specified in the query did not yield any specific results in scientific literature or clinical trial databases. However, a compound with a similar designation, GLPG2451, is an investigational therapy for cystic fibrosis. This document provides a summary of the publicly available information on GLPG2451, which may be the intended compound of interest. The information herein is intended for research, scientific, and drug development professionals.

Compound Summary

GLPG2451 is an investigational small molecule that acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.^[1] It was developed by Galapagos NV in collaboration with AbbVie for the treatment of cystic fibrosis (CF).^{[2][3][4]} The pharmacokinetic profile of GLPG2451 has been suggested to be suitable for once-daily oral dosing.^[1]

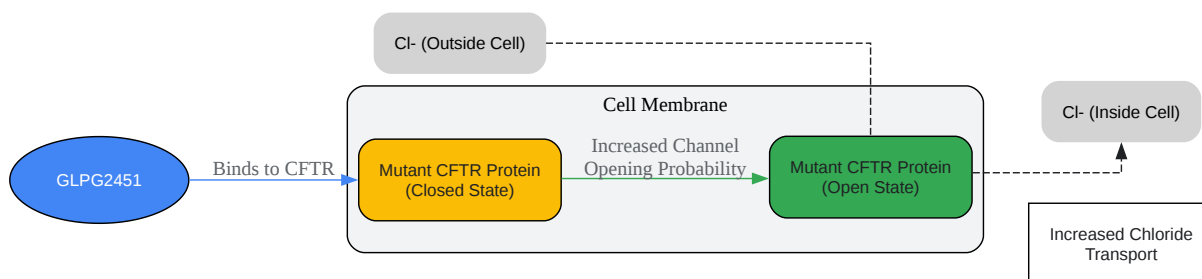
Preclinical Data Summary

In vitro studies have demonstrated the efficacy of GLPG2451 in potentiating the function of mutant CFTR channels. The following table summarizes the key preclinical efficacy data.

Cell Line/Mutation	Assay Type	Parameter	Value	Reference
Low temperature rescued F508del CFTR	YFP halide assay	EC50	11.1 nM	MedChemExpress
G551D/F508del primary human bronchial epithelial cells	Transepithelial clamp circuit (TECC)	EC50	675 nM	[1]
G551D/F508del primary human bronchial epithelial cells	Transepithelial clamp circuit (TECC)	Efficacy vs. VX-770	147%	[1]

Mechanism of Action

GLPG2451 is a CFTR potentiator. In individuals with certain CF-causing mutations, the CFTR protein is present at the cell surface but has a defective gating mechanism, meaning the channel does not open efficiently to allow chloride ion transport. GLPG2451 acts by binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby restoring or enhancing the flow of chloride ions across the cell membrane. This helps to hydrate the mucus layer in the airways and other affected organs.



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Mechanism of action of GLPG2451 as a CFTR potentiator.

Experimental Protocols

In Vitro Efficacy Assessment (YFP Halide Assay)

This protocol is a generalized representation based on common practices for this assay.

- **Cell Culture:** Culture human embryonic kidney (HEK293) cells stably expressing the F508del-CFTR mutation and a halide-sensitive Yellow Fluorescent Protein (YFP).
- **Compound Preparation:** Prepare a serial dilution of GLPG2451 in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
- **Assay Procedure:**
 - Plate the cells in a 96-well plate and incubate to allow for cell attachment.
 - Incubate the cells at a low temperature (e.g., 27°C) to promote the trafficking of F508del-CFTR to the cell surface.
 - Wash the cells with a chloride-free buffer.
 - Add the GLPG2451 dilutions to the wells and incubate for a specified period.
 - Measure the baseline YFP fluorescence.
 - Add a quenching solution containing iodide and measure the rate of fluorescence quenching over time.
- **Data Analysis:** The rate of YFP quenching is proportional to the chloride channel activity. Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Clinical Dosage and Administration

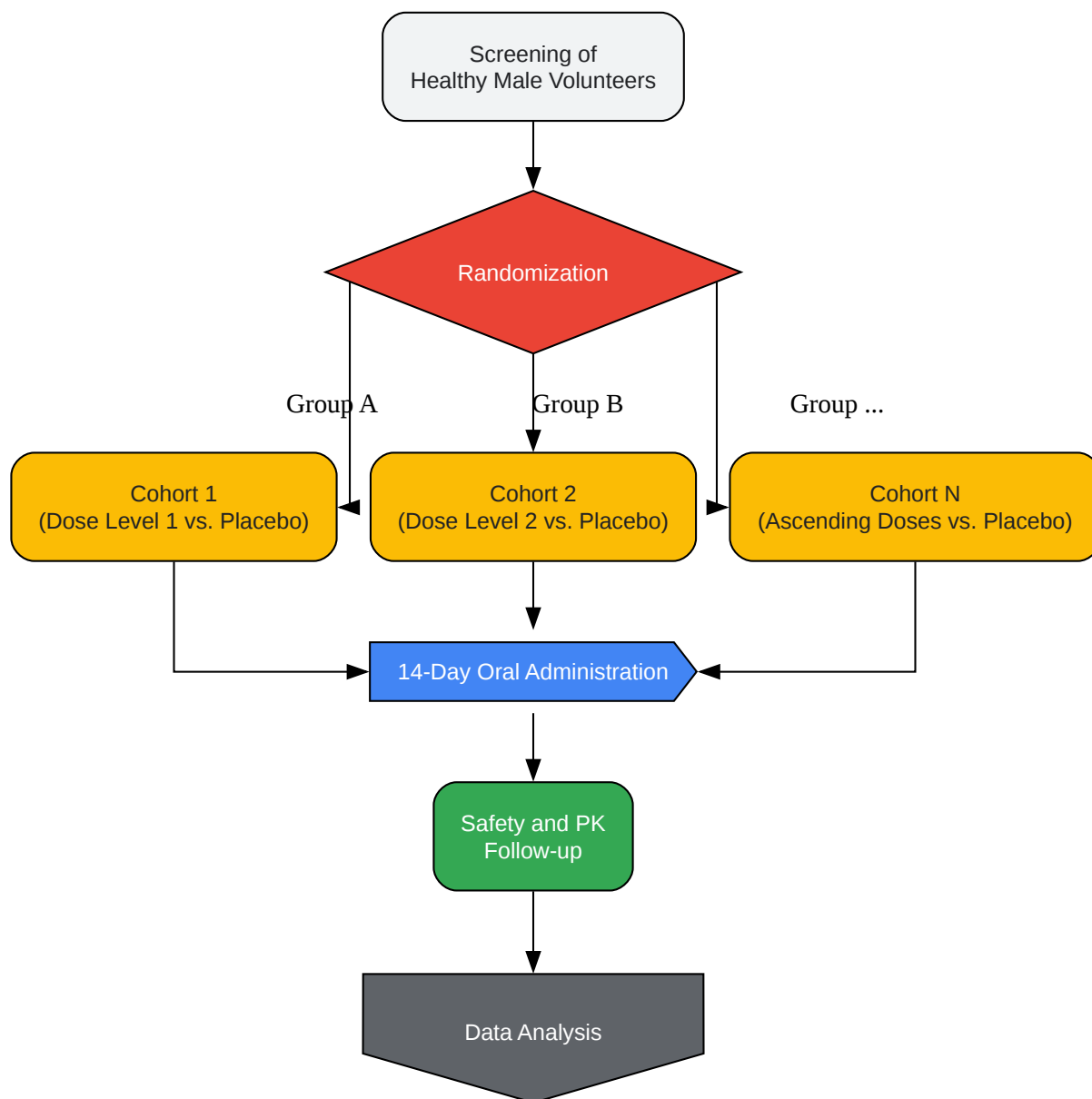
Phase I Clinical Trial in Healthy Volunteers (NCT03214614)

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of GLPG2451. While the study design is available, the specific dosage levels used in the multiple ascending dose cohorts have not been publicly disclosed.

Clinical Study Design Summary

Parameter	Description
Study Title	A Study to Assess Safety, Tolerability and Pharmacokinetics of GLPG2451 in Healthy Male Subjects
ClinicalTrials.gov ID	NCT03214614
Phase	Phase 1
Study Design	Randomized, Double-Blind, Placebo-Controlled, Multiple Ascending Dose
Participants	Healthy Male Volunteers
Route of Administration	Oral
Dosing Duration	14 days
Intervention Groups	GLPG2451 multiple dose, Placebo multiple dose, GLPG2451/GLPG2222 multiple dose, Combined Placebo multiple dose

Clinical Trial Workflow



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References

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